molecular formula C9H10BrNO3 B1443939 Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate CAS No. 1341405-39-7

Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate

Cat. No. B1443939
M. Wt: 260.08 g/mol
InChI Key: IUEHVESEDFMIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate is a chemical compound with the linear formula C9H10BrNO2 . It has a molecular weight of 244.09 . The IUPAC name for this compound is ethyl (5-bromo-3-pyridinyl)acetate .


Molecular Structure Analysis

The InChI code for Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate is 1S/C9H10BrNO2/c1-2-13-9(12)4-7-3-8(10)6-11-5-7/h3,5-6H,2,4H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate has a boiling point of 299.4±25.0C at 760 mmHg . It is stored in a sealed, dry environment at 2-8C . The physical form of this compound can be either solid or liquid .

Scientific Research Applications

Process Intensification Techniques for Ethyl Acetate Production

A review focused on ethyl acetate production, a compound related to ethyl esters like Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate, highlights various process intensification techniques, including Reactive distillation and microwave reactive distillation. These techniques offer advantages in terms of energy efficiency and reduced capital investment compared to traditional processes (Patil & Gnanasundaram, 2020).

Toxicological Review of Ethyl Compounds

Another study provides a toxicological review of Ethyl tertiary-Butyl Ether (ETBE), detailing its low toxicity and effects on the kidney and liver in animals. Although ETBE is not the same as Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate, this review offers insight into the toxicological assessments necessary for similar ethyl compounds (Mcgregor, 2007).

Ionic Liquid-Based Technologies and Toxicity

Research on ionic liquid 1-Ethyl-3-Methylimidazolium Acetate ([C2mim][OAc]) discusses its potential for industrial scale-up and the importance of evaluating its toxicity and environmental impact. This study underscores the importance of toxicity assessment for chemicals intended for large-scale use, relevant for evaluating the safety of compounds like Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate in various applications (Ostadjoo et al., 2018).

Biodegradation of Ethyl Tert-Butyl Ether (ETBE)

A review on the biodegradation and fate of ETBE in soil and groundwater provides insights into the aerobic and anaerobic degradation pathways of ethyl compounds. Understanding the environmental fate of similar compounds can inform the ecological impact of using Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate in various contexts (Thornton et al., 2020).

Ethyl Carbamate in Foods and Beverages

A study on ethyl carbamate, a compound that can be found in fermented foods and beverages, discusses its carcinogenicity and the mechanisms of its formation. While not directly related to Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate, this review highlights the importance of monitoring and understanding the health impacts of ethyl compounds in consumables (Weber & Sharypov, 2009).

Safety And Hazards

This compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

ethyl 2-(5-bromopyridin-3-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-2-13-9(12)6-14-8-3-7(10)4-11-5-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEHVESEDFMIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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